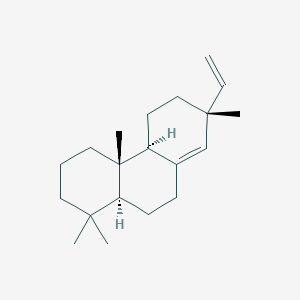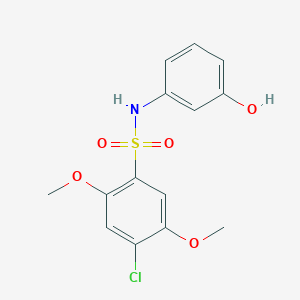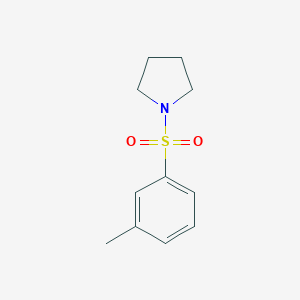
1-(m-Tolylsulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(m-Tolylsulfonyl)pyrrolidine, also known as MTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MTSP has been extensively studied, and it has been found to have numerous biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(m-Tolylsulfonyl)pyrrolidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 1-(m-Tolylsulfonyl)pyrrolidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. 1-(m-Tolylsulfonyl)pyrrolidine has also been found to bind to the mu-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
1-(m-Tolylsulfonyl)pyrrolidine has been found to have numerous biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor activities. 1-(m-Tolylsulfonyl)pyrrolidine has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 1-(m-Tolylsulfonyl)pyrrolidine has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(m-Tolylsulfonyl)pyrrolidine in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 1-(m-Tolylsulfonyl)pyrrolidine include its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are numerous future directions for the study of 1-(m-Tolylsulfonyl)pyrrolidine, including the exploration of its potential applications in drug discovery, material science, and biotechnology. In drug discovery, 1-(m-Tolylsulfonyl)pyrrolidine could be further optimized as a drug candidate for the treatment of various diseases. In material science, 1-(m-Tolylsulfonyl)pyrrolidine could be used as a building block for the synthesis of new functional materials. In biotechnology, 1-(m-Tolylsulfonyl)pyrrolidine could be used as a tool for the study of enzyme inhibition and receptor binding.
Métodos De Síntesis
1-(m-Tolylsulfonyl)pyrrolidine can be synthesized through the reaction between tosyl chloride and pyrrolidine in the presence of a base. The reaction results in the formation of 1-(m-Tolylsulfonyl)pyrrolidine as a white solid with a melting point of around 80-82°C. The yield of the synthesis can be increased through the optimization of reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
1-(m-Tolylsulfonyl)pyrrolidine has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 1-(m-Tolylsulfonyl)pyrrolidine has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In pharmacology, 1-(m-Tolylsulfonyl)pyrrolidine has been found to have analgesic and anti-inflammatory effects. In material science, 1-(m-Tolylsulfonyl)pyrrolidine has been used as a building block for the synthesis of various functional materials.
Propiedades
Nombre del producto |
1-(m-Tolylsulfonyl)pyrrolidine |
|---|---|
Fórmula molecular |
C11H15NO2S |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c1-10-5-4-6-11(9-10)15(13,14)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
Clave InChI |
CSASSVXGOLNSJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



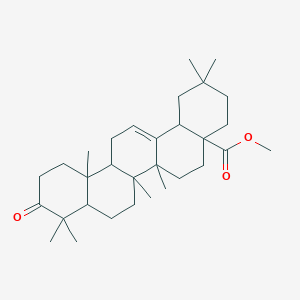

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)

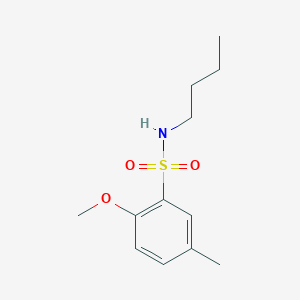
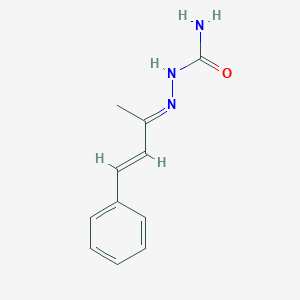
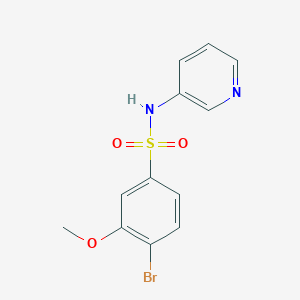
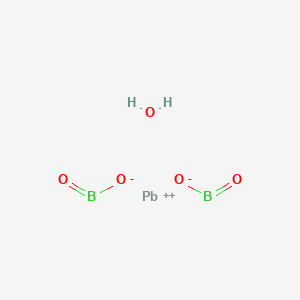

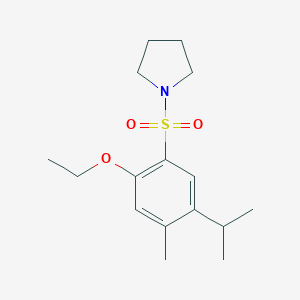
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
